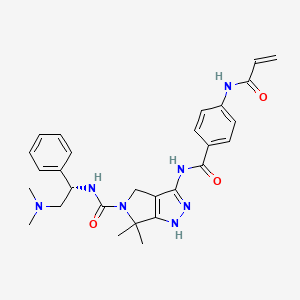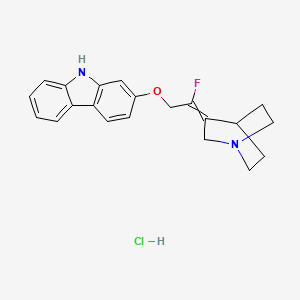
Z-LRGG-AMC TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-LRGG-AMC trifluoroacetate: is a fluorogenic substrate widely used in biochemical assays to measure protease activity. It is particularly known for its role in studying the activity of papain-like proteases, which are crucial in various biological processes, including viral replication and immune response modulation .
Mechanism of Action
Target of Action
Z-Leucyl-Arginyl-Glycyl-Glycyl-7-Amino-4-Methylcoumarin Trifluoroacetate, commonly known as Z-LRGG-AMC TFA, primarily targets papain-like proteases . These proteases are a type of cysteine protease that play a crucial role in the life cycle of certain viruses, including SARS-CoV-2 . In addition to papain-like proteases, this compound also targets deubiquitinating enzymes and isopeptidase T (IPaseT) .
Mode of Action
this compound acts as a fluorogenic substrate for its target enzymes . When cleaved by papain-like proteases, it releases a highly fluorescent product, 7-Amino-4-Methylcoumarin (AMC) . The fluorescence intensity of the released AMC is proportional to the protease activity , providing a measure of the enzyme’s activity in real-time.
Biochemical Pathways
The action of this compound is closely tied to the ubiquitin-proteasome system . Deubiquitinating enzymes, one of the targets of this compound, are responsible for removing ubiquitin from its protein conjugates . This process is crucial for regulating protein degradation, cellular signaling, and other cellular processes .
Result of Action
The cleavage of this compound by its target enzymes results in the release of AMC, a highly fluorescent product . This fluorescence can be measured, providing a quantitative readout of the activity of the target enzymes . Therefore, this compound can be used as a tool for studying the kinetics of these enzymes and for screening potential inhibitors .
Biochemical Analysis
Biochemical Properties
Z-LRGG-AMC TFA plays a significant role in biochemical reactions. It interacts with papain-like proteases, which are enzymes that carry out proteolytic maturation of non-structural proteins that play a role in replication of the virus . The interaction between this compound and these enzymes results in the cleavage of this compound, releasing a highly fluorescent AMC product .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with papain-like proteases. These enzymes play a role in the replication of viruses and perform deubiquitination of host cell factors to scuttle antiviral responses . Therefore, the use of this compound can influence cell function by affecting these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with papain-like proteases. These enzymes cleave this compound, resulting in the release of the highly fluorescent AMC product . This process is used to study the kinetics of protease inhibitors, as the fluorescence intensity of the released AMC is proportional to the protease activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of papain-like proteases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-LRGG-AMC trifluoroacetate involves the coupling of a peptide sequence (Z-LRGG) with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-LRGG is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The peptide is then coupled with AMC using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods: Industrial production of Z-LRGG-AMC trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: Z-LRGG-AMC trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is cleaved by papain-like proteases to release 7-amino-4-methylcoumarin (AMC), which is highly fluorescent .
Common Reagents and Conditions:
Enzymes: Papain-like proteases
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers at physiological pH
Conditions: Typically, reactions are carried out at 37°C to mimic physiological conditions.
Major Products: The major product formed from the enzymatic cleavage of Z-LRGG-AMC trifluoroacetate is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Chemistry: Z-LRGG-AMC trifluoroacetate is used in the development and screening of protease inhibitors. Its fluorescent properties allow for the quantification of protease activity in various assays .
Biology: In biological research, Z-LRGG-AMC trifluoroacetate is employed to study the activity of deubiquitinating enzymes and other proteases involved in protein degradation and cellular regulation .
Medicine: The compound is used in drug discovery and development, particularly in identifying inhibitors of viral proteases such as those from coronaviruses. This has implications for antiviral therapies .
Industry: In the biotechnology industry, Z-LRGG-AMC trifluoroacetate is used in high-throughput screening assays to identify potential therapeutic compounds .
Comparison with Similar Compounds
Z-RLRGG-AMC Acetate: Another fluorogenic substrate used for similar applications but with a different peptide sequence.
Ub-AMC: A ubiquitin-based fluorogenic substrate used to study deubiquitinating enzymes.
Uniqueness: Z-LRGG-AMC trifluoroacetate is unique due to its specific peptide sequence, which makes it highly suitable for studying papain-like proteases. Its strong fluorescence upon cleavage provides a sensitive and reliable readout for protease activity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
167698-68-2 |
|---|---|
Molecular Formula |
C36H45F3N8O10 |
Molecular Weight |
806.8 |
IUPAC Name |
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
InChI Key |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES |
O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


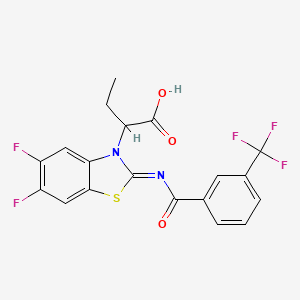
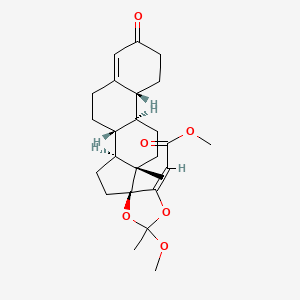
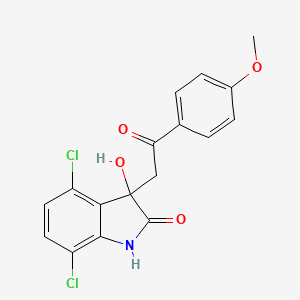
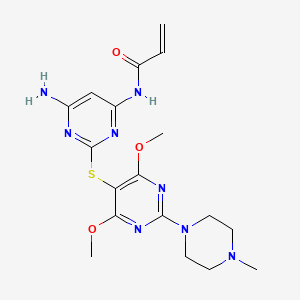
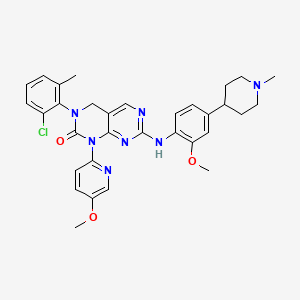
![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)
